molecular formula C11H13FN2O2 B5131698 2-fluoro-N-4-morpholinylbenzamide

2-fluoro-N-4-morpholinylbenzamide

Cat. No.: B5131698
M. Wt: 224.23 g/mol
InChI Key: FOLTXGIOSYCWEF-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-4-morpholinylbenzamide” is a chemical compound. However, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between appropriate precursors. For example, a compound named “2-(2-fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide” was synthesized in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . However, the exact synthesis process for “this compound” is not specified in the available resources .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction analysis . However, specific details about the molecular structure of “this compound” are not available in the retrieved resources.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

Physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and reactivity . However, specific physical and chemical properties of “this compound” are not provided in the available resources.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. However, the specific mechanism of action for “2-fluoro-N-4-morpholinylbenzamide” is not detailed in the available resources .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely . However, a specific safety data sheet for “2-fluoro-N-4-morpholinylbenzamide” is not available in the retrieved resources.

Future Directions

Future directions in the field of chemical compounds often involve further research and development, exploring new synthesis methods, and investigating potential applications . However, specific future directions for “2-fluoro-N-4-morpholinylbenzamide” are not mentioned in the available resources.

Properties

IUPAC Name

2-fluoro-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLTXGIOSYCWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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